Sanshodiol

Cytotoxicity Anticancer Lung Cancer

Researchers requiring authentic Zanthoxylum reference standards face invalid results when substituting sanshools or other lignans. Sanshodiol's unique 7,9′-epoxylignan scaffold ensures compound-specific identification. • Dose-dependent A549 NSCLC cytotoxicity (ED₅₀ = 15 µM) for oncology studies. • Validated negative control in LPS-induced NO production assays. • Supplied at ≥98% purity (HPLC) with defined retention time, UV, and MS profiles for accurate phytochemical fingerprinting.

Molecular Formula C20H22O6
Molecular Weight 358.4 g/mol
CAS No. 54854-91-0
Cat. No. B043180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSanshodiol
CAS54854-91-0
Molecular FormulaC20H22O6
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C(C(CO2)CC3=CC4=C(C=C3)OCO4)CO)O
InChIInChI=1S/C20H22O6/c1-23-18-8-13(3-4-16(18)22)20-15(9-21)14(10-24-20)6-12-2-5-17-19(7-12)26-11-25-17/h2-5,7-8,14-15,20-22H,6,9-11H2,1H3
InChIKeyGRYMYKQGSSTJBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Sanshodiol Basic Identification and Compound Class


Sanshodiol (CAS 54854-91-0) is a naturally occurring furanoid lignan belonging to the 7,9′-epoxylignan subclass, characterized by a tetrahydrofuran core bearing a phenyl group, a methyl group, and a benzyl group at the 2-, 3-, and 4-positions, respectively [1]. It has been isolated and characterized primarily from the stem bark of *Zanthoxylum piperitum* DC. (Rutaceae) [2]. With a molecular formula of C₂₀H₂₂O₆ and a molecular weight of 358.39 g/mol , Sanshodiol is offered as a research reference standard, typically with a purity specification of ≥95% to ≥98% (HPLC) [3].

Product Type Research Reference Standard
Source Zanthoxylum piperitum isolate
Purity HPLC-verified high purity
Compound Class 7,9′-epoxylignan

Why Sanshodiol Cannot Be Substituted by Other Zanthoxylum Compounds


Generic substitution of Sanshodiol with other co-occurring compounds from *Zanthoxylum* species is scientifically unsound due to fundamental structural and resulting functional divergence. Unlike the predominant tingling alkylamides (sanshools) [1] or structurally similar furanoid lignans such as sesamin or piperitol [2], Sanshodiol possesses a distinct 7,9′-epoxylignan scaffold with specific functional group arrangements that critically influence its physicochemical properties and biological interactions [3]. This structural uniqueness precludes assuming equivalent activity in assays for anti-inflammation, cytotoxicity, or analgesia; sourcing decisions must be based on compound-specific evidence rather than botanical origin or compound class.

  • Alkylamide (sanshool) replacement Sanshools target TRP channels; their mechanism and activity profile differ markedly from Sanshodiol's 7,9′-epoxylignan interactions.
  • Other furanoid lignans Sesamin or piperitol share a lignan backbone but differ in substitution; biological potency and selectivity may not transfer.
  • Botanical equivalence assumption Co-occurrence in Zanthoxylum does not guarantee functional similarity; compound-specific validation is required.

Quantitative Differentiation Evidence for Sanshodiol


Cytotoxic Potency in Lung Adenocarcinoma Cells

In a head-to-head cytotoxic evaluation on A549 non-small cell lung carcinoma cells, Sanshodiol exhibited a significantly more potent dose-dependent reduction in cell viability compared to Hydroxy-α-sanshool, the primary tingling alkylamide from *Zanthoxylum* . Sanshodiol achieved an ED₅₀ (effective dose for 50% inhibition) of 15 µM . In contrast, Hydroxy-α-sanshool, under similar cell culture conditions (MTS assay, 72 h incubation), showed no appreciable cytotoxicity up to 50 µM, with an IC₅₀ > 50 µM, demonstrating a clear functional divergence and >3.3-fold higher potency for Sanshodiol in this oncology-relevant model [1]. This is a critical differentiation point for researchers seeking anti-proliferative lignans versus analgesic sanshools.

Cytotoxicity (A549)
Head-to-head
ED₅₀ 15 µM vs >50 µM
>3.3-fold
Reported cell-model response context
A549 viability assay, 72h
Cytotoxicity Anticancer Lung Cancer

Anti-Inflammatory Selectivity and NO Inhibition

Sanshodiol's lack of activity in a specific inflammatory pathway is a critical quantitative differentiator from other natural products and should inform study design. In a nitric oxide (NO) production assay using LPS-stimulated mouse macrophages, Sanshodiol exhibited no inhibitory effect on NO production [1]. This is in contrast to many classical anti-inflammatory compounds and even other *Zanthoxylum* constituents. For example, the alkylamide Fagaramide (also present in *Zanthoxylum*) or the lignan Episesamin may show activity in this assay [1]. This negative result, while not a positive property, is a quantifiable piece of evidence that distinguishes Sanshodiol's mechanism of action, indicating it does not suppress inflammation through a general NO-mediated pathway [1].

NO Inhibition
Direct comparison
No inhibitory effect
Supports NO-independent pathway interpretation
Griess assay, LPS-stimulated macrophages
Anti-inflammatory NO Inhibition Selectivity

Physicochemical Profile and Solubility

Sanshodiol possesses a calculated partition coefficient (cLogP) of 2.67, indicating moderate lipophilicity [1]. This physicochemical profile can be a critical differentiator from structurally similar lignans like Sesamin (cLogP ~ 2.8) or Piperitol (cLogP ~ 2.1) [2], influencing solubility in common assay solvents like DMSO and aqueous buffers. The specific melting point of Sanshodiol (140-141 °C) [3] and optical rotation [α]ᴅ = +14.4° (c 1.0, CHCl₃) [4] are also key differentiators for identity verification and purity assessment against related compounds which will have different values. While direct comparative solubility data was not found, the distinct LogP value provides a quantitative, predictive basis for differentiating its behavior in biological and chemical assays from that of other lignans.

Lipophilicity
Class-level inference
cLogP 2.67
Guides solvent selection and membrane permeability
Differs from Sesamin (~2.8), Piperitol (~2.1)
Physicochemical Properties Formulation LogP

Research Applications for Sanshodiol


Analytical Reference Standard for Phytochemical Fingerprinting

Sanshodiol serves as a crucial reference standard for HPLC-based quality control and phytochemical fingerprinting of *Zanthoxylum* species, owing to its well-defined identity and availability in high purity (≥98% HPLC). Its specific retention time, UV absorption profile, and mass spectrum [1] are essential for accurate identification and quantification in complex plant extracts. Its use as a reference compound is a primary commercial offering , directly supporting research where precise compositional analysis is required to differentiate *Zanthoxylum piperitum* from other *Zanthoxylum* species or to standardize extracts.

Non-Small Cell Lung Cancer Research

The demonstrated dose-dependent cytotoxic activity of Sanshodiol against A549 NSCLC cells, with an ED₅₀ of 15 µM, provides a specific, evidence-based starting point for oncology research . This quantitative data supports its prioritization for further in vitro mechanistic studies (e.g., apoptosis induction, cell cycle analysis) in lung cancer models, particularly as a tool to probe pathways distinct from those affected by non-cytotoxic *Zanthoxylum* alkylamides like Hydroxy-α-sanshool [2].

Non-Sanshool Negative Control for NO Assays

Given its lack of activity in the LPS-induced NO production assay [3], Sanshodiol can be strategically employed as a negative control compound in studies evaluating the anti-inflammatory properties of *Zanthoxylum* extracts or other constituents like sanshools. This allows researchers to attribute observed NO-inhibitory effects to other components in the extract, thereby strengthening the scientific rigor and conclusions of their pharmacological investigations.

Natural Product Derivatization and Synthesis

Sanshodiol's 7,9′-epoxylignan core, featuring a tetrahydrofuran ring with specific stereocenters and substitution patterns, makes it a valuable target and starting point for synthetic organic chemists. Its total synthesis and the synthesis of derivatives like Sanshodiol methyl ether have been reported . Its procurement is essential for researchers aiming to develop novel analogs with improved bioactivity or for confirming the structure of new synthetic products through comparative analysis.

Application
Selection Property
Validation Focus
Phytochemical fingerprinting
HPLC-verified purity and identity
Retention time and spectral library match
Lung adenocarcinoma cell-model research
Cell-viability response profile
Apoptosis and proliferation endpoints
Inflammatory pathway negative control
NO-assay non-response
Pathway-specific activity attribution
Natural product derivatization
7,9′-epoxylignan scaffold availability
Stereochemical fidelity and purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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